XLogP3 Reduction: Hydrophilicity Advantage Over Unsubstituted and 2-Methyl Benzimidazole-5-carboxylic Acids
The target compound exhibits a computed XLogP3 of 0.6, which is 54% lower than 1H-benzimidazole-5-carboxylic acid (XLogP3 = 1.3) and 63% lower than 2-methyl-1H-benzimidazole-5-carboxylic acid (XLogP3 = 1.6) [1][2][3]. This pronounced shift toward hydrophilicity is directly attributable to the hydroxymethyl group, which introduces an additional polar hydroxyl moiety capable of hydrogen bonding with water. The lower LogP translates into predictably higher aqueous solubility and reduced passive membrane permeability, a critical differentiator when designing compounds for extracellular targets or when seeking to minimize off-target tissue distribution driven by high lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 1H-Benzimidazole-5-carboxylic acid (XLogP3 = 1.3); 2-Methyl-1H-benzimidazole-5-carboxylic acid (XLogP3 = 1.6) |
| Quantified Difference | ΔXLogP3 = -0.7 vs. unsubstituted (-54%); ΔXLogP3 = -1.0 vs. 2-methyl (-63%) |
| Conditions | Computed XLogP3 (PubChem release 2025.04.14); XLogP3 version 3.0 algorithm |
Why This Matters
For procurement decisions in medicinal chemistry, the 0.6–1.0 unit reduction in XLogP3 relative to alkyl-substituted analogs directly predicts superior aqueous solubility, which can simplify formulation, improve assay compatibility, and reduce the need for co-solvents or solubilizing excipients in early-stage screening.
- [1] PubChem. Compound Summary for CID 768518, 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid (XLogP3 = 0.6). https://pubchem.ncbi.nlm.nih.gov/compound/768518 View Source
- [2] PubChem. Compound Summary for CID 459456, 5-Benzimidazolecarboxylic acid (XLogP3 = 1.3). https://pubchem.ncbi.nlm.nih.gov/compound/459456 View Source
- [3] PubChem. Compound Summary for CID 1132609, 2-Methyl-1H-benzimidazole-5-carboxylic acid (XLogP3 = 1.6). https://pubchem.ncbi.nlm.nih.gov/compound/1132609 View Source
